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molecular formula C16H12ClNO B1291563 7-(Benzyloxy)-4-chloroquinoline CAS No. 178984-56-0

7-(Benzyloxy)-4-chloroquinoline

Cat. No. B1291563
M. Wt: 269.72 g/mol
InChI Key: TXHLONYFVBSHDY-UHFFFAOYSA-N
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Patent
US07381824B2

Procedure details

7-(benzyloxy)-4-chloroquinoline 90-B was prepared (see general synthesis Scheme I) from the commercially available compound 90-A (from Aldrich). A mixture of 90-B (2.8 g, 10.4 mmol), 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid 90-C (2 g, 10.4 mmol) and Cs2CO3 (10.1 g, 31.4 mmol) in DMSO (70 ml) was heated to 130° C. for 2 hours. The solution was poured into water, neutralized with AcOH and extracted with EtOAc. The concentrated residue was purified by silica gel chromatography using 2-5% MeOH in CH2Cl2 to give 6-{([7-(benzyloxy)quinolin-4-yl]oxy}-2-methyl-1-benzofuran-3-carboxylic acid 90-D (4.2 g, 94% yield) as a solid.
[Compound]
Name
compound 90-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:19])=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[C:21]1[CH:33]=[CH:32][C:24]2[C:25]([C:29]([OH:31])=[O:30])=[C:26]([CH3:28])[O:27][C:23]=2[CH:22]=1.[C:34]([O-:37])([O-])=O.[Cs+].[Cs+].O>CS(C)=O.CC(O)=O>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:19])=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:34]([O:37][C:32]3[C:24]4[C:25]([C:29]([OH:31])=[O:30])=[C:26]([CH3:28])[O:27][C:23]=4[CH:22]=[CH:21][CH:33]=3)=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
compound 90-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC=NC2=C1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC2=C(C(=C(O2)C)C(=O)O)C=C1
Name
Cs2CO3
Quantity
10.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The concentrated residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC=NC2=C1)Cl
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC=NC2=C1)OC1=CC=CC2=C1C(=C(O2)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 189.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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